Cas no 850879-09-3 (Amuvatinib)

Amuvatinib is a small-molecule inhibitor targeting multiple tyrosine kinases, including c-Kit, PDGFR, and FLT3, with additional activity against mutant forms such as c-Kit D816V. It is primarily investigated for its potential in treating cancers driven by these kinases, particularly gastrointestinal stromal tumors (GIST) and certain leukemias. Amuvatinib's mechanism involves disrupting aberrant signaling pathways that promote tumor proliferation and survival. Its multi-targeted inhibition profile may offer advantages in overcoming resistance mutations seen with single-target therapies. Preclinical and early clinical studies suggest synergistic effects when combined with other chemotherapeutic agents. Further research is ongoing to evaluate its efficacy and safety in broader oncological applications.
Amuvatinib structure
Amuvatinib structure
Product name:Amuvatinib
CAS No:850879-09-3
MF:C23H21N5O3S
Molecular Weight:447.509543180466
MDL:MFCD16038298
CID:68974
PubChem ID:11282283

Amuvatinib Properties

Names and Identifiers

    • N-(1,3-Benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidin-4-yl-1-piperazinecarbothioamide
    • Amuvatinib (MP-470)
    • Amuvatinib
    • Amuvatinib MP-470
    • MP470
    • MP-470
    • N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzofuro-[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
    • HPK 56
    • MP 470
    • HPK56
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
    • SO9S6QZB4R
    • N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
    • Amuvatinib [USAN:INN]
    • Amuvatinib(MP470)
    • PubChem22479
    • Amuvatinib (USAN/I
    • N-(1,3-Benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidin-4-yl-1-piperazinecarbothioamide (ACI)
    • BRD-K66538826-001-07-2
    • UNII-SO9S6QZB4R
    • AMUVATINIB [INN]
    • N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide.
    • HMS3244B11
    • s1244
    • NCGC00263158-01
    • J-523155
    • HMS3654D07
    • NS00072135
    • 4-Benzo[4.5]furo[3.2-d]pyrimidin-4-yl-piperazine-1-carbothioic acid (benzo[1.3]dioxol-5-ylmethyl)-amide
    • 4-Benzo[4,5]furo[3,2-d]pyrimidin-4-yl-piperazine-1-carbothioic acid (benzo[1,3]-dioxol-5-ylmethyl)-amide
    • 850879-09-3
    • 1-Piperazinecarbothioamide, N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro(3,2-d)pyrimidin-4-yl-
    • SW219808-1
    • CS-0178
    • SDCCGSBI-0654361.P001
    • HY-10206
    • N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzoxolo[2,3-e]pyrimidin-4-yl)piperazine-1-carbothioamide
    • NSC799332
    • FOFDIMHVKGYHRU-UHFFFAOYSA-N
    • 1-Piperazinecarbothioamide, N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidin-4-yl-
    • DTXSID50234176
    • HPK-56
    • Amuvatinib (USAN/INN)
    • CHEMBL2103851
    • NCGC00263158-07
    • BRD-K66538826-001-01-5
    • Q27074458
    • SCHEMBL93976
    • NSC-799332
    • CHEBI:91389
    • 4-Benzo[4,5]furo[3,2-d]pyrimidin-4-yl-piperazine-1-carbothioic acid(benzo[1,3]dioxol-5-ylmethyl)-amide
    • BCP9000965
    • GTPL7932
    • SMR004702758
    • MFCD16038298
    • 4-Benzo[4,5]furo[3,2-d]pyrimidin-4-yl-piperazine-1-carbothioic acid (benzo[1,3]dioxol-5-ylmethyl)-amide
    • HMS3244A12
    • MLS006010954
    • MP-470 (RAD51)
    • D09864
    • AMUVATINIB [WHO-DD]
    • HMS3244A11
    • Amuvatinib (MP-470)?
    • AS-16213
    • EN300-7401591
    • N-[(1,3-dioxaindan-5-yl)methyl]-4-{8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6,10,12-hexaen-6-yl}piperazine-1-carbothioamide
    • BDBM50172081
    • HMS3295E01
    • AC-32058
    • EX-A236
    • SB19384
    • N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-(1)BENZOFURO(3,2-D)PYRIMIDIN-4-YLPIPERAZINE-1-CARBOTHIOAMIDE
    • Amuvatinib [USAN]
    • AKOS025149102
    • NSC754349
    • BCPP000157
    • N-(1,3-Benzodioxol-5-ylmethyl)-4-(benzofuro(3,2-d)pyrimidin-4-yl)piperazine-1- carbothioamide
    • NSC-754349
    • CCG-264877
    • DB12742
    • MDL: MFCD16038298
    • Inchi: 1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)
    • InChIKey: FOFDIMHVKGYHRU-UHFFFAOYSA-N
    • SMILES: S=C(N1CCN(C2C3OC4C(C=3N=CN=2)=CC=CC=4)CC1)NCC1C=C2C(OCO2)=CC=1

Computed Properties

  • 精确分子量: 447.13651072g/mol
  • 同位素质量: 447.13651072g/mol
  • Isotope Atom Count: 0
  • 氢键供体数量: 1
  • 氢键受体数量: 7
  • 重原子数量: 32
  • 可旋转化学键数量: 3
  • 复杂度: 678
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • XLogP3: 3.5
  • 拓扑分子极性表面积: 108

Experimental Properties

  • Density: 1.443
  • Boiling Point: 649.5±65.0°C at 760 mmHg

Amuvatinib Security Information

Amuvatinib Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
AS-16213-5MG
Amuvatinib
850879-09-3 >97%
5mg
£87.00 2025-02-08
Ambeed
A205668-1mg
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
850879-09-3 99%
1mg
$18.0 2025-02-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci17024-2mg
Amuvatinib (MP-470, HPK 56)
850879-09-3 98%
2mg
¥780.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2516-50 mg
Amuvatinib
850879-09-3 98.48%
50mg
¥4968.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2516-100 mg
Amuvatinib
850879-09-3 98.48%
100MG
¥6955.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2516-1 mL * 10 mM (in DMSO)
Amuvatinib
850879-09-3 98.48%
1 mL * 10 mM (in DMSO)
¥1017.00 2022-04-26
S e l l e c k ZHONG GUO
S1244-200mg
Amuvatinib (MP-470)
850879-09-3 99.75%
200mg
¥14496.3 2022-04-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-IX677-20mg
Amuvatinib
850879-09-3 98+%
20mg
3180.0CNY 2021-07-12
ChemScence
CS-0178-100mg
Amuvatinib
850879-09-3 98.07%
100mg
$1045.0 2022-04-26
Axon Medchem
2368-50 mg
Amuvatinib
850879-09-3 99%
50mg
€365.00 2023-07-10

Additional information on Amuvatinib

Amuvatinib: A Promising Therapeutic Agent for Advanced Cancers

Amuvatinib (CAS No. 850879-09-3) is a highly potent and selective inhibitor of fibroblast growth factor receptor (FGFR) signaling, which has emerged as a promising therapeutic agent in the treatment of advanced cancers. This compound has garnered significant attention in the oncology community due to its ability to target FGFR-driven malignancies, particularly in urothelial, breast, and lung cancers. The development of Amuvatinib represents a significant advancement in precision medicine, offering a tailored approach to combat cancers with specific genetic alterations.

The FGFR signaling pathway plays a critical role in tumor growth, angiogenesis, and metastasis. Dysregulation of this pathway is observed in various cancers, making it an attractive target for therapeutic intervention. Amuvatinib works by selectively inhibiting FGFR1, FGFR2, and FGFR3, thereby disrupting the signaling cascade that promotes cancer cell proliferation and survival. Unlike traditional chemotherapy agents, Amuvatinib exhibits high specificity for FGFR receptors, minimizing off-target effects and improving the safety profile of the treatment.

Recent clinical trials have demonstrated the efficacy of Amuvatinib in treating patients with advanced urothelial carcinoma harboring FGFR gene alterations. In a phase II trial conducted by researchers at leading cancer centers, Amuvatinib showed a remarkable overall response rate of 40%, with durable tumor remission observed in several patients. These findings underscore the potential of Amuvatinib as a first-line treatment option for this patient population. Furthermore, ongoing studies are exploring its efficacy in other FGFR-driven cancers, such as breast and lung cancer, highlighting its broad applicability across multiple tumor types.

One of the key advantages of Amuvatinib is its ability to overcome resistance mechanisms that often limit the effectiveness of other targeted therapies. By inhibiting multiple FGFR isoforms simultaneously, Amuvatinib reduces the likelihood of tumor cells developing resistance through compensatory pathways. This characteristic makes it a robust option for patients who have failed previous lines of therapy or those with refractory disease.

In terms of safety, Amuvatinib has been well-tolerated in clinical trials, with adverse effects primarily limited to mild to moderate side effects such as fatigue, diarrhea, and nausea. The drug's favorable safety profile has contributed to its suitability for long-term administration, which is crucial for managing chronic diseases like cancer.

The development of Amuvatinib also reflects advancements in drug design and optimization. Through extensive preclinical studies and computational modeling, researchers were able to refine the compound's structure to enhance its potency and selectivity while minimizing systemic toxicity. This iterative process underscores the importance of interdisciplinary collaboration in drug discovery and development.

Looking ahead, the future of Amuvatinib lies in its potential to revolutionize cancer treatment by addressing unmet medical needs in FGFR-driven malignancies. With ongoing research into combination therapies and biomarker-driven approaches, Amuvatinib could soon become a cornerstone of personalized oncology care.

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